molecular formula C16H14ClN3O2 B2735410 1-(2-chlorobenzyl)-4-cyclopropyl-3-(furan-2-yl)-1H-1,2,4-triazol-5(4H)-one CAS No. 1797957-50-6

1-(2-chlorobenzyl)-4-cyclopropyl-3-(furan-2-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2735410
CAS No.: 1797957-50-6
M. Wt: 315.76
InChI Key: YAJZAAXBKFMFKM-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-4-cyclopropyl-3-(furan-2-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C16H14ClN3O2 and its molecular weight is 315.76. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Fungicide Application

  • A study by Kang et al. (2015) on the crystal structure of cyproconazole, a compound with a similar triazole ring, reveals its fungicidal properties. The study detailed the hydrogen bonding and weak interactions forming columns along the crystal axis, which could suggest implications for the compound's stability and reactivity in biological systems (Kang et al., 2015).

Novel Synthesis Methods

  • Enríquez-Figueroa et al. (2021) described the synthesis of novel dichloro-1,4-dihydro-1,4-epoxynaphtalene derivatives via Diels-Alder cycloaddition, which includes the use of furan derivatives. This method could be relevant for synthesizing related compounds or derivatives, showing the versatility of furan in organic synthesis (Enríquez-Figueroa et al., 2021).

Chemical Reactivity and Synthesis

  • Lee et al. (2012) explored the generation and chemistry of tricyclo[3.2.1.02,4]oct-2(3)-ene, demonstrating the compound's high strain and its reactions with furan. This research highlights the potential for generating complex structures from simpler precursors and could inform synthesis strategies for related compounds (Lee et al., 2012).

Corrosion Inhibition

  • Negrón-Silva et al. (2013) synthesized 1,4-disubstituted 1,2,3-triazoles from azidomethylbenzenes and dipropargyl uracil or thymine, exploring their corrosion inhibiting properties. This application demonstrates the potential of triazole derivatives in material science, specifically in protecting metals against corrosion (Negrón-Silva et al., 2013).

Spectral Characterisation

  • Palcut (2005) investigated oxazol-5(4H)-ones containing a furan and/or benzene ring, highlighting the spectral properties and resonance interactions. This research provides insights into the electronic structure and spectral characteristics of oxazole derivatives, which may be relevant for the characterization of similar compounds (Palcut, 2005).

Properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-4-cyclopropyl-5-(furan-2-yl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c17-13-5-2-1-4-11(13)10-19-16(21)20(12-7-8-12)15(18-19)14-6-3-9-22-14/h1-6,9,12H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJZAAXBKFMFKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN(C2=O)CC3=CC=CC=C3Cl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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